molecular formula C9H6ClNO B1589657 2-Chloro-5-phenyloxazole CAS No. 62124-43-0

2-Chloro-5-phenyloxazole

Cat. No.: B1589657
CAS No.: 62124-43-0
M. Wt: 179.6 g/mol
InChI Key: RQAIEHDXUZPMBJ-UHFFFAOYSA-N
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Description

2-Chloro-5-phenyloxazole is an organic compound with the molecular formula C₉H₆ClNO It belongs to the class of aromatic heterocycles and is characterized by a chloro-substituted oxazole ring with a phenyl group at the 5-position

Scientific Research Applications

2-Chloro-5-phenyloxazole has several applications in scientific research:

Safety and Hazards

The safety information for 2-Chloro-5-phenyloxazole includes a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H332-H335, and the precautionary statements include P261-P280-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-phenyloxazole plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of several drugs . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, this compound interacts with other biomolecules, including proteins involved in cell signaling pathways, thereby influencing cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and potentially impacting cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of these targets . For example, its binding to CYP1A2 results in enzyme inhibition, which can alter the metabolic pathways of various substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under controlled conditions, but its degradation products can also have biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold effects, where specific dosages result in significant changes in biological responses. Toxic effects at high doses include hepatotoxicity and neurotoxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It is metabolized primarily by the liver, where it undergoes biotransformation through phase I and phase II reactions. These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular functions and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, indicating its potential effects on the central nervous system. Additionally, its distribution within tissues can affect its localization and accumulation, influencing its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . It is primarily localized in the cytoplasm and nucleus, where it can interact with various cellular components. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. This subcellular distribution is crucial for its role in modulating cellular processes and responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenyloxazole typically involves the reaction of 5-phenyl-3H-oxazole-2-thione with phosphoryl chloride in the presence of triethylamine. The reaction is carried out by adding 0.29 grams of triethylamine to a mixture of 0.5 grams of 5-phenyl-3H-oxazole-2-thione and 2.3 milliliters of phosphoryl chloride, cooled to 0°C. The mixture is then heated to 120°C for 3 hours. After the reaction, the medium is diluted with ethyl acetate and washed with water .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-phenyloxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives.

    Reduction Reactions: Reduction can lead to the formation of different oxazole derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution: Products include various substituted oxazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of oxazole.

    Reduction: Reduced oxazole derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-5-phenyloxazole involves its interaction with specific molecular targets. While detailed studies are limited, it is believed that the compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is hypothesized that the compound may affect cellular processes through its aromatic and heterocyclic structure .

Comparison with Similar Compounds

    5-Phenyloxazole: Similar structure but lacks the chloro substituent.

    2-Amino-1-phenyloxazole: Contains an amino group instead of a chloro group.

    Benzoyl chloride: Structurally different but used in similar synthetic applications.

Uniqueness: 2-Chloro-5-phenyloxazole is unique due to the presence of both a chloro group and a phenyl group on the oxazole ring. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other oxazole derivatives .

Properties

IUPAC Name

2-chloro-5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAIEHDXUZPMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451224
Record name 2-Chloro-5-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62124-43-0
Record name 2-Chloro-5-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Phenyl-2(3H)-oxazolethione (Acta. Chem. Scand. 23 2879 (1969)) (19.6 g, 0.11 m) and phosphorous oxychloride (70 ml) were stirred with cooling during the cautious addition of triethylamine (12.4 g, 0.123 m). The mixture was then heated under reflux for 20 hours, excess reagents removed under reduced pressure and the residue distilled in vacuo to give the title product as a colourless oil which solidified on standing, b.p. 96°-8° C/0.6 mm, m.p. 34° C.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.29 g (2.8 mmol) of triethylamine is added to a mixture of 0.5 g (2.8 mmol) of 5-phenyl-3H-oxazole-2-thione (FR 1,450,443) and 2.3 mL of phosphoryl chloride cooled to 0° C. The mixture is heated to 120° C. for 3 hours.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a round bottom flask was added 5-phenyloxazole (1.0 gm, 6.89 mmol) and THF (10 mL). The reaction was cooled to −78° C. Then 2.5 M nBuLi (3.03 mL, 7.58 mmol) was added to the reaction at −78° C. The reaction turned to deep red color. After 15 min, hexachloroethane (1.170 mL, 10.33 mmol) was added at −78° C. The reaction was slowly warmed to rt over 2 hrs and then was poured onto ice. The resulting solution was extracted with EtOAc (2×30 ml). The combined EtOAc layers were washed with saturated aqueous NaCl, dried over MgSO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography (ISCO system) eluting with a gradient of 0-100% EtOAc/Hex to give the product, 2-chloro-5-phenyloxazole, (600 mg, 3.34 mmol, 49% yield) as a light pale liquid. Anal. Calcd. for C9H6ClNO m/z 179.1, found: 180.1 (M+H)+; 1H NMR (500 MHz, CDCl3) δ ppm 7.60 (d, J=7.15 Hz, 2H), 7.43 (t, J=7.42 Hz, 2H), 7.38-7.33 (m, 1H), 7.29 (s, 1H); 13C NMR (126 MHz, CDCl3) δ ppm 153.78, 146.16, 129.01, 126.93, 124.03, 123.31.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.03 mL
Type
reactant
Reaction Step Two
Quantity
1.17 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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